molecular formula C8H5F3O2 B2528420 3-(Difluoromethyl)-5-fluorobenzoic acid CAS No. 2248405-07-2

3-(Difluoromethyl)-5-fluorobenzoic acid

Cat. No.: B2528420
CAS No.: 2248405-07-2
M. Wt: 190.121
InChI Key: RZXIDADGPWMBDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Difluoromethyl)-5-fluorobenzoic acid (DFMFA) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Environmental Tracing and Soil Science

Fluorinated benzoic acid derivatives, including difluorobenzoates, have been evaluated for their potential as conservative tracers in environmental studies. These compounds, due to their transport properties similar to bromide, are useful in studying water movement in porous media. However, their interaction with soil components can vary, influencing their suitability as tracers in different environmental conditions. Notably, some derivatives have shown potential for use in agricultural settings, although their impact on plant growth varies, necessitating careful selection based on specific application requirements (Jaynes, 1994).

Synthetic Chemistry

The synthesis of difluoromethylated compounds, including those involving 3-(Difluoromethyl)-5-fluorobenzoic acid, has significant implications in pharmaceuticals and agrochemicals. Fluoroform, a non-ozone-depleting and inexpensive gas, has been utilized as a difluorocarbene source, demonstrating moderate to good yields in producing difluoromethoxy and difluorothiomethoxy derivatives. These methodologies enable the creation of compounds with versatile structural motifs, crucial for the development of new protocols in synthetic organic chemistry (Thomoson & Dolbier, 2013).

Material Science

In material science, fluorinated compounds, including those derived from this compound, have been used to develop robust and highly water-stable microporous materials. These materials demonstrate outstanding loading capacity and release capability for drug delivery applications, showcasing their potential as drug carriers. This highlights the role of fluorinated benzoic acid derivatives in enhancing the performance and functionality of microporous metal-organic frameworks (MOFs) (Bag et al., 2016).

Safety and Hazards

According to the notifications provided by companies to ECHA in REACH registrations, this substance is harmful if swallowed . Other hazards include skin irritation and eye irritation . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

The future directions for “3-(Difluoromethyl)-5-fluorobenzoic acid” and its derivatives could involve further exploration of their fungicidal activities . The development of unique synthesis routes for these compounds, such as the van Leusen pyrrole synthesis and the halogen dance reaction, could also be a focus of future research .

Properties

IUPAC Name

3-(difluoromethyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXIDADGPWMBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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